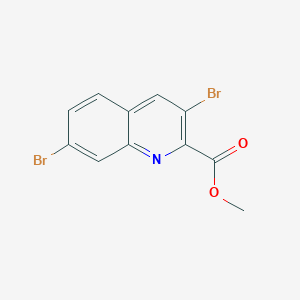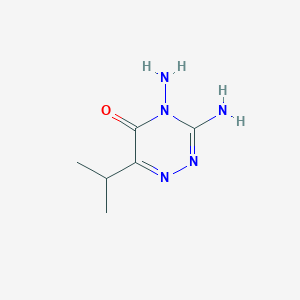
3,4-Diamino-6-isopropyl-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diamino-6-isopropyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-6-isopropyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diamino-6-isopropyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 3,4-Diamino-6-isopropyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or interfere with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6-isopropyl-1,3,5-triazine: Another triazine derivative with similar properties.
3,5-Diamino-1,2,4-triazine: A related compound with different substitution patterns.
Uniqueness
3,4-Diamino-6-isopropyl-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern, which can influence its reactivity and applications. Its isopropyl group and amino functionalities provide distinct chemical properties compared to other triazine derivatives.
Eigenschaften
Molekularformel |
C6H11N5O |
|---|---|
Molekulargewicht |
169.19 g/mol |
IUPAC-Name |
3,4-diamino-6-propan-2-yl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C6H11N5O/c1-3(2)4-5(12)11(8)6(7)10-9-4/h3H,8H2,1-2H3,(H2,7,10) |
InChI-Schlüssel |
KPHNKSOTHWEVRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN=C(N(C1=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


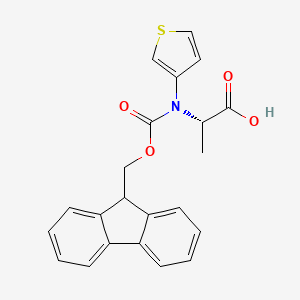
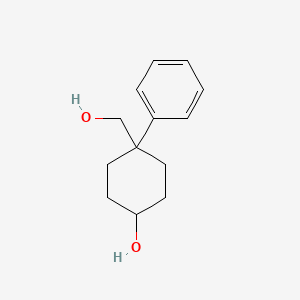


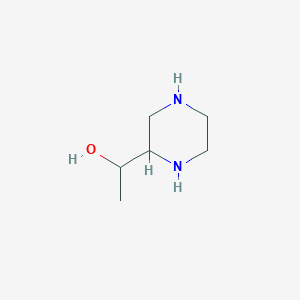
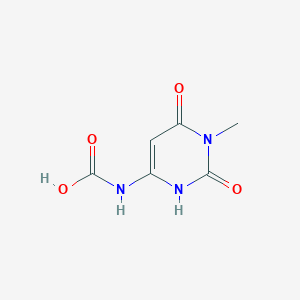

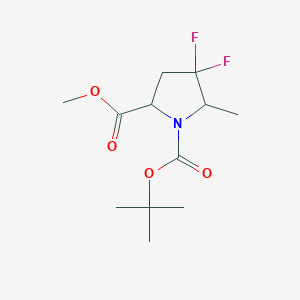
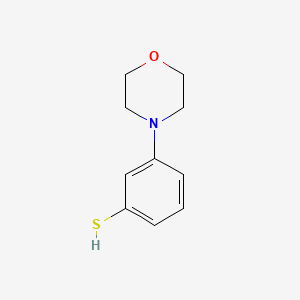

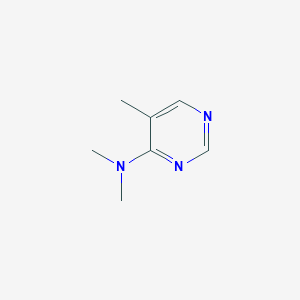

![N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15245605.png)
